1-(Benzylamino)cyclopentanecarbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(benzylamino)cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H16N2/c14-11-13(8-4-5-9-13)15-10-12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-10H2 |
InChI Key |
DPLAKZJRSWNMQV-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(C#N)NCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C1)(C#N)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzylamino Cyclopentanecarbonitrile and Analogues
Classical and Contemporary Approaches to α-Aminonitrile Synthesis
The preparation of α-aminonitriles is predominantly achieved through the Strecker reaction, a method first reported in 1850. mdpi.comnih.gov This reaction and its variants remain the most effective and widely applied strategies for synthesizing these valuable intermediates. researchgate.netmdpi.com Contemporary approaches have focused on improving the efficiency, environmental friendliness, and stereoselectivity of these syntheses through the development of novel catalysts and reaction conditions. mdpi.comnih.gov
The Strecker reaction is a one-pot, three-component condensation of a carbonyl compound, an amine, and a cyanide source to produce an α-aminonitrile. nih.govacs.org In the context of 1-(benzylamino)cyclopentanecarbonitrile, the reactants are cyclopentanone (B42830), benzylamine (B48309), and a cyanide donor like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netnih.gov The reaction can be performed without a catalyst or with the aid of various acid or base catalysts to improve reaction rates and yields.
The three-component Strecker reaction can proceed without a catalyst, particularly under solvent-free conditions. mdpi.comorganic-chemistry.org For the synthesis of this compound, this would involve the direct mixing of cyclopentanone, benzylamine, and a cyanide source. Research has shown that for the synthesis of α-aminonitriles derived from aldehydes and cyclic ketones, a solvent-free procedure using trimethylsilyl cyanide can yield excellent results. organic-chemistry.org While these catalyst-free protocols are advantageous for their simplicity and reduced environmental impact, they can be subject to limitations such as longer reaction times or lower yields for less reactive substrates compared to catalyzed versions. mdpi.com
Table 1: Representative Catalyst-Free Strecker Reaction
| Carbonyl Source | Amine Source | Cyanide Source | Conditions | Product |
| Cyclopentanone | Benzylamine | TMSCN | Solvent-free, Room Temp. | This compound |
Zirconium-based catalysts have emerged as highly effective Lewis acids for promoting a variety of organic transformations, including the Strecker reaction. alfachemic.comrsc.orgnih.gov Their strong coordination ability, high catalytic activity, low toxicity, and affordability make them attractive for industrial applications. alfachemic.comrsc.org Novel chiral zirconium catalysts have been developed that facilitate enantioselective Strecker reactions, affording α-aminonitrile derivatives in high yields and enantioselectivities. nih.gov
For the synthesis of this compound, a zirconium catalyst such as zirconium tetrachloride (ZrCl₄) or a custom-designed chiral zirconium complex can be employed. alfachemic.comnih.gov These catalysts function by activating the carbonyl group of cyclopentanone or the intermediate imine, thereby facilitating the nucleophilic attack by the cyanide ion. alfachemic.com Both two-component (imine and cyanide) and three-component (ketone, amine, and cyanide) Strecker reactions proceed smoothly in the presence of catalytic amounts of a chiral zirconium catalyst. nih.govacs.org
Table 2: Zirconium-Catalyzed Strecker Reaction Parameters
| Catalyst Type | Reactants | Cyanide Source | Key Advantage |
| Chiral Binuclear Zirconium Catalyst | Cyclopentanone, Benzylamine | HCN or Bu₃SnCN | High yields and enantioselectivity |
| Zirconium Tetrachloride (ZrCl₄) | Cyclopentanone, Benzylamine | TMSCN | High catalytic activity, low cost |
The mechanism of the Strecker synthesis is generally accepted to proceed through a two-step pathway. nih.govwikipedia.org For the formation of this compound from cyclopentanone and benzylamine, the proposed mechanism is as follows:
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of benzylamine on the carbonyl carbon of cyclopentanone. This is often the rate-determining step. Subsequent dehydration leads to the formation of a Schiff base, the N-benzylcyclopentanimine intermediate. In the presence of an acid catalyst, the carbonyl oxygen is protonated, enhancing its electrophilicity, or the intermediate imine is protonated to form a more reactive iminium ion. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
Cyanide Addition: The cyanide ion (from HCN or a cyanide salt) then performs a nucleophilic attack on the electrophilic carbon of the imine or iminium ion. organic-chemistry.orgrsc.org This step results in the formation of the final product, this compound.
Catalysts play a crucial role in this process. Lewis acids like zirconium compounds can coordinate to the carbonyl oxygen or the imine nitrogen, increasing the electrophilicity of the carbon atom and facilitating the nucleophilic attack. mdpi.comnih.gov
Alternative strategies to the classical Strecker synthesis include the direct cyanation of amines. nih.govfigshare.com This approach involves the functionalization of a C-H bond adjacent to the nitrogen atom in a pre-existing amine. For the synthesis of this compound, this would theoretically involve the direct α-cyanation of N-benzylcyclopentylamine.
The Strecker reaction can be performed as a two-step process where the imine intermediate is synthesized and potentially isolated before the addition of the cyanide source. nih.gov This approach is sometimes referred to as a two-component Strecker reaction.
The synthesis begins with the condensation of cyclopentanone and benzylamine, typically under conditions that facilitate the removal of water, to form N-benzylcyclopentanimine. This pre-formed imine is then reacted with a cyanide source, such as hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN), to yield this compound. nih.gov This method can be beneficial when the direct three-component reaction is inefficient or leads to side products. Lewis acid catalysts can be used in the second step to activate the imine towards nucleophilic attack by the cyanide. nih.gov
Strecker Reaction for α-Aminonitrile Formation
Targeted Synthesis of this compound
The direct synthesis of this compound is most efficiently achieved through a one-pot, three-component condensation reaction. An alternative, though less direct, method involves a nucleophilic substitution approach.
Condensation of Cyclopentanone with Benzylamine and Cyanide Sources
The most prominent method for the synthesis of this compound is the Strecker reaction. wikipedia.org This one-pot reaction involves the condensation of three key components: cyclopentanone, benzylamine, and a cyanide source. nrochemistry.com The reaction mechanism proceeds through the initial formation of an imine from the reaction of cyclopentanone and benzylamine. This is often catalyzed by a mild acid. masterorganicchemistry.com The intermediate iminium ion is then attacked by a nucleophilic cyanide ion to form the final α-aminonitrile product. nrochemistry.commasterorganicchemistry.com
A variety of cyanide sources can be employed, including potassium cyanide (KCN), sodium cyanide (NaCN), and trimethylsilyl cyanide (TMSCN). mdpi.comresearchgate.net The choice of cyanide source can influence reaction conditions. For instance, reactions with KCN or NaCN are often performed in aqueous or alcoholic media, sometimes with the aid of a catalyst to improve yields and reaction times. nrochemistry.com The use of TMSCN is common in modern variations, often in organic solvents and catalyzed by Lewis acids such as Indium or Scandium triflate. mdpi.comnih.gov Numerous catalysts have been developed to enhance the efficiency and selectivity of the Strecker reaction, including various Lewis acids and organocatalysts. jocpr.commdpi.com
| Reactant 1 | Reactant 2 | Cyanide Source | Catalyst (Example) | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|---|---|
| Cyclopentanone | Benzylamine | KCN/NaCN | None or mild acid (e.g., NH4Cl) | Water/Methanol | Room Temp. to 50°C | Good to Excellent |
| Cyclopentanone | Benzylamine | TMSCN | Lewis Acid (e.g., InCl3, Sc(OTf)3) | Acetonitrile (B52724), Dichloromethane (B109758), or Water | Room Temperature | High to Excellent |
| Cyclopentanone | Benzylamine | K4[Fe(CN)6] | Benzoyl Chloride (promoter) | Acetonitrile/Water | Reflux | Good |
Nucleophilic Substitution Reactions on Cyclopentanecarbonitrile (B127170) Scaffolds
An alternative, though less commonly reported, synthetic strategy involves the nucleophilic substitution of a suitable leaving group at the C1 position of a cyclopentanecarbonitrile scaffold by benzylamine. This pathway requires the prior synthesis of a precursor such as 1-halocyclopentanecarbonitrile or 1-tosyloxycyclopentanecarbonitrile. The synthesis of such precursors, for example from the corresponding 1-hydroxycyclopentanecarbonitrile, can be challenging.
Assuming the availability of a precursor like 1-chlorocyclopentanecarbonitrile, the synthesis would proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Benzylamine, acting as the nucleophile, would attack the electrophilic carbon atom bearing the leaving group, displacing it to form the C-N bond and yield this compound. This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or DMF, and may be facilitated by the addition of a non-nucleophilic base to neutralize the acid generated during the reaction.
Divergent Synthetic Routes to Structurally Related Cyclopentanecarbonitriles
The versatility of the Strecker reaction and related methodologies allows for the synthesis of a variety of structurally similar cyclopentanecarbonitriles by modifying the amine component.
Synthesis of 1-Amino-cyclopentanecarbonitrile Derivatives
The parent compound, 1-aminocyclopentanecarbonitrile (B1332910), is a key intermediate for various pharmaceuticals. google.com Its synthesis is a classic example of the Strecker reaction where ammonia (B1221849) is used as the amine source. wikipedia.org A typical laboratory or industrial preparation involves reacting cyclopentanone with a cyanide salt, such as sodium cyanide, and an ammonium (B1175870) salt, like ammonium chloride, in an aqueous ammonia solution. google.com In a patented procedure, sodium cyanide is dissolved in water, to which a solution of ammonium chloride and aqueous ammonia is added, followed by the addition of cyclopentanone in methanol. google.com The mixture is stirred and heated to yield the desired 1-aminocyclopentanecarbonitrile. google.com
| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| Cyclopentanone | Sodium Cyanide | Ammonium Chloride / Aq. Ammonia | Water / Methanol | Stirring, then heating at 60°C | 1-Aminocyclopentanecarbonitrile |
Preparation of 1-(Phenylamino)cyclopentanecarbonitrile Analogues
Replacing benzylamine with aniline (B41778) in the three-component condensation reaction provides a direct route to 1-(phenylamino)cyclopentanecarbonitrile. The reaction follows the same Strecker pathway, involving the in-situ formation of an N-phenyl imine from cyclopentanone and aniline, which is subsequently trapped by a cyanide source. nih.gov Modern protocols often utilize trimethylsilyl cyanide (TMSCN) as the cyanide source, which can be activated by various catalysts. For instance, indium powder has been shown to be an efficient catalyst for this transformation in water, promoting an environmentally friendly process. nih.gov The reaction tolerates a range of aromatic amines and proceeds smoothly at room temperature to give excellent yields of the corresponding α-aminonitriles. nih.gov Similarly, other catalysts such as L-proline or DHAA-Fe3O4 have been successfully employed for the synthesis of N-aryl α-aminonitriles. mdpi.com
Synthesis of 1-(N-Allylamino)cyclopentanecarbonitrile
The synthesis of the N-allyl analogue, 1-(N-allylamino)cyclopentanecarbonitrile, can also be achieved via the Strecker reaction. By substituting benzylamine or aniline with allylamine (B125299), the one-pot condensation with cyclopentanone and a cyanide source will yield the desired N-allylated product. The fundamental reactivity of primary amines in the Strecker condensation is broad, and allylamine is expected to participate effectively. Kinetic studies on the reaction between aldehydes, allylamine, and cyanide have confirmed the viability of this transformation, proceeding through an N-allyl iminium ion intermediate. The reaction conditions are analogous to those used for other primary amines, typically involving a suitable solvent and potentially a catalyst to facilitate the reaction.
Incorporation of Fluorinated Phenylamino (B1219803) Moieties
The introduction of fluorinated phenylamino moieties into the this compound scaffold is a key strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule. researchgate.netnih.gov Fluorine substitution can influence factors such as metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov The synthesis of these fluorinated analogues can be achieved through several established synthetic routes, primarily involving the formation of the crucial carbon-nitrogen bond between the cyclopentane (B165970) core and the fluorinated aromatic amine. Two of the most prominent methods for this transformation are reductive amination and palladium-catalyzed Buchwald-Hartwig amination.
A common approach begins with the synthesis of the requisite fluorinated benzylamines. These can be prepared in high yield and purity through the reduction of the corresponding fluorinated benzonitrile (B105546) derivatives. researchgate.net For instance, various fluorine-containing benzonitriles can be reduced to their respective benzylamines, providing a range of precursors for incorporation into the final molecule. researchgate.net
The following table details the synthesis of various fluorinated benzylamine derivatives from their corresponding benzonitriles, a critical first step in the synthesis of the target compounds.
Table 1: Synthesis of Fluorinated Benzylamine Derivatives
This table is interactive. You can sort and filter the data.
| Precursor (Fluorinated Benzonitrile) | Product (Fluorinated Benzylamine) | Yield (%) | Purity (%) |
| 2,6-Difluorobenzonitrile | 2,6-Difluorobenzylamine | 91.2 | 99.1 |
| 2,3-Difluorobenzonitrile | 2,3-Difluorobenzylamine | 90.5 | 99.3 |
| 2,4-Difluorobenzonitrile | 2,4-Difluorobenzylamine | 92.1 | 99.2 |
| 2,5-Difluorobenzonitrile | 2,5-Difluorobenzylamine | 91.8 | 99.0 |
| 3,4-Difluorobenzonitrile | 3,4-Difluorobenzylamine | 93.5 | 99.4 |
| 3,5-Difluorobenzonitrile | 3,5-Difluorobenzylamine | 92.8 | 99.2 |
| Data sourced from patent EP1114809A1. researchgate.net |
Once the desired fluorinated benzylamine is obtained, it can be coupled with a cyclopentanone precursor. Reductive amination offers a direct and efficient method for this transformation. This reaction typically involves the condensation of the amine with a ketone (such as cyclopentanone-1-carbonitrile) to form an imine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed for this purpose. The reductive amination of cyclopentanone, a closely related substrate, has been shown to proceed with good yields. organic-chemistry.org
Alternatively, the Buchwald-Hartwig amination provides a powerful and versatile method for the formation of the aryl-nitrogen bond. This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide (or triflate) with an amine. In the context of synthesizing fluorinated analogues of this compound, this could involve the reaction of a fluorinated bromo- or iodobenzene (B50100) with 1-aminocyclopentanecarbonitrile. The choice of palladium catalyst, ligand, and base is crucial for the success of this reaction and often requires optimization for specific substrates.
The following table outlines representative yields for the synthesis of the non-fluorinated cyclopentylamine (B150401) core, which can be adapted for fluorinated analogues.
Table 2: Representative Yields for Cyclopentylamine Synthesis via Reductive Amination
This table is interactive. You can sort and filter the data.
| Ketone Precursor | Amine Source | Catalyst/Reducing Agent | Product | Yield (%) |
| Cyclopentanone | Ammonia | Ru/Nb2O5-L, H2 | Cyclopentylamine | 84 |
| Data is illustrative of the synthesis of the core structure. |
Catalytic Strategies in the Synthesis of 1 Benzylamino Cyclopentanecarbonitrile Derivatives
Asymmetric Catalysis for Enantioselective Access
The creation of stereocenters with high enantiopurity is a critical aspect of modern drug discovery and development. Asymmetric catalysis offers a powerful tool to achieve this goal, and various strategies have been employed to control the stereochemical outcome in the synthesis of cyclopentane-based systems.
Application of Chiral Phosphoric Acids in Intramolecular Aza-Michael Cyclizations
Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. nih.govresearchgate.net Their ability to act as bifunctional catalysts, engaging in hydrogen bonding interactions to activate both the nucleophile and the electrophile, makes them particularly well-suited for asymmetric cyclization reactions. researchgate.netresearchgate.net The intramolecular aza-Michael addition, a powerful C-N bond-forming reaction, can be rendered enantioselective through the use of CPAs. nih.govlookchem.comnottingham.ac.uk In this context, a substrate containing both an amine nucleophile and an α,β-unsaturated acceptor can undergo cyclization to form a nitrogen-containing ring. The chiral environment provided by the CPA catalyst directs the approach of the amine to the Michael acceptor, thereby controlling the stereochemistry of the newly formed stereocenter. researchgate.net
While direct examples of CPA-catalyzed intramolecular aza-Michael cyclizations leading specifically to 1-(benzylamino)cyclopentanecarbonitrile are not extensively documented in the reviewed literature, the principle has been successfully applied to the synthesis of other nitrogen-containing heterocyclic systems. For instance, enantioselective intramolecular aza-Michael additions of indoles have been achieved with excellent yields and high enantiomeric excesses using chiral phosphoric acid catalysts. lookchem.comnottingham.ac.uk These examples underscore the potential of this strategy for the enantioselective synthesis of substituted cyclopentylamines. The design of suitable precursors containing a tethered benzylamine (B48309) and a cyclopentenylidene acetonitrile (B52724) moiety would be a logical starting point for exploring this synthetic route.
Organocatalytic Approaches for Cyclopentane-Based Systems
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has revolutionized asymmetric synthesis. researchgate.net For the construction of cyclopentane (B165970) rings, various organocatalytic strategies have been developed, often involving cascade or domino reactions that efficiently build molecular complexity. researchgate.netnih.gov These reactions can lead to the formation of highly functionalized cyclopentanes with excellent control over multiple stereocenters. nih.gov
One prominent approach involves the use of chiral secondary amines, such as proline and its derivatives, to activate α,β-unsaturated aldehydes through the formation of chiral iminium ions. These activated intermediates can then participate in a variety of cascade reactions, including Michael additions, to construct cyclopentane frameworks. rsc.org For example, the organocatalytic double Michael addition of α,β-unsaturated aldehydes with β-keto esters can produce polysubstituted cyclopentanones with high enantioselectivity. nih.gov While not directly yielding the target aminonitrile, these methods demonstrate the power of organocatalysis in assembling the cyclopentane core. Subsequent functional group manipulations could then be employed to install the required benzylamino and nitrile moieties.
Furthermore, bifunctional thiourea (B124793) catalysts have been utilized in the intramolecular reaction of a nitronate with conjugated ketones to generate γ-nitroketones with a cyclopentane structure. researchgate.net This highlights the potential of organocatalysis to create diverse cyclopentane derivatives that could serve as precursors to the target compound. The development of an organocatalytic method for the direct asymmetric synthesis of 1-aminocyclopentanecarbonitrile (B1332910) derivatives remains an active area of research. researchgate.netresearchgate.net
Metal-Mediated and Lewis Acid Catalysis
In addition to organocatalysis, metal-based catalysts play a crucial role in the synthesis of complex organic molecules. Lewis acids and transition metals offer unique modes of activation and reactivity that can be harnessed for the construction of the this compound scaffold.
Zirconium(IV) Oxychloride Octahydrate Catalysis in α-Aminonitrile Synthesis
The Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source, is a classic and highly effective method for the synthesis of α-aminonitriles. wikipedia.orgorganic-chemistry.org The development of catalytic and environmentally benign versions of this reaction is of significant interest. Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O) has emerged as an efficient, low-cost, and moisture-stable Lewis acid catalyst for various organic transformations. researchgate.netresearchgate.net Its application in the one-pot, three-component Strecker reaction of carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide (TMSCN) under solvent-free conditions has been reported to proceed in excellent yields. mdpi.com This methodology is applicable to a wide range of aldehydes and ketones, including cyclic ketones like cyclopentanone (B42830), making it directly relevant to the synthesis of this compound. mdpi.com
The catalytic cycle is believed to involve the activation of the carbonyl group by the zirconium catalyst, facilitating the formation of an imine intermediate, which then undergoes nucleophilic attack by the cyanide. mdpi.com The use of ZrOCl₂·8H₂O offers several advantages, including operational simplicity, clean reaction profiles, and high atom economy. researchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst (mol%) | Conditions | Product | Yield (%) |
| Cyclopentanone | Benzylamine | TMSCN | ZrOCl₂·8H₂O (10) | Solvent-free, RT | This compound | High (reported for similar systems) |
| Aldehyde | Aniline (B41778) | TMSCN | DHAA-Fe₃O₄ | Ambient | α-Aminonitrile derivative | Good |
| Aldehyde/Ketone | Amine | TMSCN | Sulfated Polyborate | Solvent-free, RT | α-Aminonitrile derivative | up to 99 |
This table presents a conceptual application based on reported methodologies for similar substrates. mdpi.com
Catalyst Design and Optimization for Specific Transformations
The success of any catalytic transformation hinges on the rational design and optimization of the catalyst. For the asymmetric synthesis of this compound derivatives, the development of catalysts that can effectively control the stereochemistry of the quaternary carbon center is paramount.
In the realm of chiral phosphoric acid catalysis, the steric and electronic properties of the substituents on the BINOL backbone can be fine-tuned to create a specific chiral pocket that favors the formation of one enantiomer over the other. researchgate.net Computational studies can aid in understanding the non-covalent interactions between the catalyst, substrate, and transition state, providing valuable insights for catalyst optimization. rsc.org The acidity of the Brønsted acid catalyst is another critical parameter that can be adjusted to match the reactivity of the substrates. nih.govrsc.org
For organocatalytic systems, the modular nature of many catalysts allows for systematic variation of their structural components. researchgate.net For example, in proline-derived catalysts, modifications to the pyrrolidine (B122466) ring or the substituent on the nitrogen atom can significantly impact both reactivity and enantioselectivity. The development of bifunctional catalysts, which contain both a Brønsted acid/base and a Lewis acid/base moiety, is a promising strategy for enhancing catalytic efficiency and stereocontrol. researchgate.net
In metal-mediated catalysis, the choice of the metal center and the ancillary ligands is crucial. For zirconium-catalyzed Strecker reactions, while ZrOCl₂·8H₂O is an effective achiral catalyst, the development of chiral zirconium complexes could enable an asymmetric variant of this transformation. Similarly, in rhodium-catalyzed cyclizations, the selection of the chiral ligand, such as BINAP or other phosphines, is key to achieving high enantioselectivity. nih.gov The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is also essential to maximize the yield and selectivity of the desired product. researchgate.netrsc.org
| Catalyst Type | Key Design/Optimization Parameters | Targeted Transformation |
| Chiral Phosphoric Acids | Substituents on BINOL backbone, acidity (pKa) | Enantioselective intramolecular aza-Michael addition |
| Organocatalysts | Chiral scaffold (e.g., proline), functional groups (e.g., thiourea) | Asymmetric cascade reactions for cyclopentane synthesis |
| Zirconium Catalysts | Chiral ligands for the metal center | Asymmetric Strecker reaction |
| Rhodium Catalysts | Chiral phosphine (B1218219) ligands (e.g., BINAP) | Enantioselective cycloisomerization/domino reactions |
Ligand Design in Asymmetric Transformations
The enantioselective synthesis of this compound derivatives heavily relies on the use of chiral catalysts, where the design of the chiral ligand is paramount in dictating the stereochemical outcome of the reaction. The ligand coordinates to a metal center or acts as an organocatalyst to create a chiral environment around the reacting substrates, thereby directing the approach of the nucleophilic cyanide to one face of the intermediate imine.
A variety of chiral ligands have been developed for asymmetric Strecker-type reactions. These can be broadly categorized into metal-based catalysts and organocatalysts. For the synthesis of cyclic α-aminonitriles, ligands derived from naturally occurring chiral molecules, such as cinchona alkaloids and amino acids, have shown considerable promise.
For instance, in organocatalyzed Strecker reactions of cyclic ketimines, thiourea derivatives of dihydroquinine have been employed. scispace.com These ligands are thought to activate the imine and the cyanide source through hydrogen bonding, creating a well-organized transition state that leads to high enantioselectivity. The steric and electronic properties of the ligand, including the substituents on the thiourea moiety and the quinoline (B57606) ring, can be fine-tuned to maximize the chiral induction.
Another class of effective ligands includes those based on dipeptides, which have been used to catalyze the enantioselective addition of hydrogen cyanide to N-alkylimines. nih.gov The cyclic structure and multiple stereocenters of these dipeptide catalysts can provide a rigid and well-defined chiral pocket, leading to excellent enantiomeric excesses in the resulting α-aminonitrile products. While specific data for this compound is not extensively documented, the principles from related cyclic systems are directly applicable. The choice of ligand is critical and is often tailored to the specific substrates being used.
Table 1: Influence of Chiral Ligands on the Asymmetric Strecker Reaction of Cyclic Imines
| Entry | Chiral Ligand/Catalyst | Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Dihydroquinine-derived thiourea | Dibenzo[b,f] scispace.comacs.orgoxazepine | TMSCN | Toluene | 25 | 99 | 91 | scispace.com |
| 2 | Cinchonidine-derived thiourea | Dibenzo[b,f] scispace.comacs.orgoxazepine | TMSCN | Toluene | 25 | 99 | 65 | scispace.com |
| 3 | Cyclo[(S)-His-(S)-NorArg] | N-Benzhydryl-imine | HCN | Methanol | N/A | High | >95 | nih.gov |
| 4 | Quinine-derived thiourea | Acyclic imine | TMSCN | Toluene | -30 | 95 | 79 | scispace.com |
Optimization of Catalyst Loading and Reaction Conditions
Catalyst Loading: The amount of catalyst used is a key consideration. Ideally, a low catalyst loading is desirable to minimize costs and simplify purification. However, reducing the catalyst concentration can sometimes lead to lower conversion rates and decreased enantioselectivity. Research in the field of asymmetric Strecker reactions has shown that catalyst loadings can range from as low as 0.1 mol% to 20 mol%, depending on the efficiency of the catalyst and the reactivity of the substrates. scispace.comresearchgate.net For instance, in the organocatalytic Strecker reaction of seven-membered cyclic imines, a catalyst loading of 2 mol% was found to provide good enantiomeric excess, while higher loadings did not offer significant improvements. scispace.com
Reaction Conditions: Other important parameters to optimize include the choice of solvent, temperature, and the nature of the cyanide source.
Solvent: The solvent can influence the solubility of the reactants and the catalyst, as well as the stability of the intermediates. Solvents such as toluene, dichloromethane (B109758) (DCM), and dichloroethane (DCE) are commonly used for these reactions. scispace.comresearchgate.net
Temperature: The reaction temperature can have a profound effect on enantioselectivity. Lowering the temperature often leads to higher enantiomeric excess, as it enhances the energy difference between the diastereomeric transition states. However, this can also significantly slow down the reaction rate. scispace.com
Cyanide Source: Various cyanide sources can be used, with trimethylsilyl cyanide (TMSCN) being a popular choice due to its solubility in organic solvents and its reactivity. scispace.com Other sources like potassium cyanide (KCN) in the presence of an additive to facilitate its solubility, or hydrogen cyanide (HCN) itself, can also be employed. nih.govnih.gov
The optimization of these conditions is often interconnected. For example, a less reactive cyanide source might require a higher temperature or a more active catalyst to achieve a good yield. A systematic screening of these parameters is therefore essential to identify the optimal conditions for the synthesis of a specific target molecule like this compound.
Table 2: Optimization of Reaction Conditions for an Organocatalyzed Asymmetric Strecker Reaction
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Conversion (%) | ee (%) | Reference |
| 1 | 10 | Toluene | 25 | 48h | >99 | 91 | scispace.com |
| 2 | 10 | DCM | 25 | 48h | >99 | 92 | scispace.com |
| 3 | 10 | DCE | 25 | 48h | >99 | 93 | scispace.com |
| 4 | 10 | DCE | 4 | 6d | >99 | 95 | scispace.com |
| 5 | 2 | DCE | 4 | 7d | >99 | 93 | scispace.com |
Mechanistic Investigations of Reactions Involving 1 Benzylamino Cyclopentanecarbonitrile
Elucidation of Reaction Pathways for α-Aminonitrile Formation
Kinetic Studies of Strecker-Type Reactions
While specific kinetic studies for the formation of 1-(Benzylamino)cyclopentanecarbonitrile are not extensively documented in publicly available literature, the kinetics of general Strecker-type reactions have been investigated. These studies reveal that the rate-determining step can vary depending on the reaction conditions, such as pH and the nature of the reactants.
A hypothetical rate study for the formation of this compound might involve monitoring the disappearance of the reactants or the appearance of the product over time under various concentrations. The data could then be used to determine the reaction order with respect to each reactant and to propose a plausible rate law.
Table 1: Hypothetical Kinetic Data for the Formation of this compound
| Experiment | [Cyclopentanone] (mol/L) | [Benzylamine] (mol/L) | [CN⁻] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.1 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 0.1 | 2.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 0.2 | 1.3 x 10⁻⁵ |
Note: The data in this table is hypothetical and for illustrative purposes only.
Proposed Intermediates and Transition States
The generally accepted mechanism for the Strecker synthesis of this compound involves the following key steps:
Imine Formation: Benzylamine (B48309) acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone (B42830). This is followed by the elimination of a water molecule to form an N-benzylcyclopentanimine. masterorganicchemistry.com
Iminium Ion Formation: In the presence of an acid catalyst or under appropriate pH conditions, the imine can be protonated to form a more electrophilic iminium ion. wikipedia.org
Cyanide Addition: The cyanide ion (CN⁻) then acts as a nucleophile, attacking the iminium ion to form the final product, this compound. masterorganicchemistry.com
The transition state for the cyanide addition step is thought to involve the approach of the cyanide nucleophile to the planar iminium ion. The geometry of this transition state is crucial in determining the stereoselectivity of the reaction if a chiral center is formed.
Understanding Selectivity in Derivatization Reactions
The derivatization of this compound can lead to a variety of other compounds. Understanding the factors that control the selectivity of these reactions is essential for synthetic applications.
Diastereoselectivity in Cyclization Reactions
While specific studies on the diastereoselective cyclization of this compound derivatives are not readily found, general principles of stereocontrol in cyclization reactions can be applied. If the cyclopentane (B165970) ring or the benzyl (B1604629) group contains pre-existing stereocenters, the formation of new stereocenters during a cyclization reaction can proceed with a certain degree of diastereoselectivity. This selectivity is often governed by steric and electronic factors, which favor the formation of the thermodynamically more stable diastereomer.
Regioselectivity in Substituent Introduction
The introduction of new substituents onto the this compound molecule can occur at several positions, including the cyclopentane ring, the benzyl group, or the amino nitrogen. The regioselectivity of such reactions is determined by the relative reactivity of these positions. For example, electrophilic aromatic substitution on the benzyl group would be directed by the activating effect of the alkylamino substituent.
Influence of Reaction Parameters on Reaction Outcome
The outcome of reactions involving this compound is highly dependent on the reaction conditions. Key parameters include:
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of side products.
Solvent: The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.
Catalyst: The use of acid or base catalysts can significantly accelerate the reaction. Chiral catalysts can be employed to achieve enantioselective synthesis. mdpi.com
pH: The pH of the reaction medium is critical, particularly in the Strecker synthesis, as it affects the equilibrium between the amine and its protonated form, as well as the availability of the cyanide nucleophile.
Table 2: Effect of Reaction Parameters on the Yield of a Hypothetical Derivatization Reaction
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 25 °C | 65 | 50 °C | 85 |
| Solvent | Toluene | 70 | Acetonitrile (B52724) | 90 |
| Catalyst | None | 40 | Sc(OTf)₃ | 95 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Solvent Effects on Reaction Yields and Selectivity
The choice of solvent plays a critical role in the outcome of the Strecker synthesis of α-aminonitriles, such as this compound, influencing both reaction rates and product yields. The synthesis, which involves the three-component condensation of a ketone (cyclopentanone), an amine (benzylamine), and a cyanide source, is sensitive to the solvent's ability to solvate reactants, intermediates, and transition states.
Research into the Strecker reaction has demonstrated that a variety of solvents can be employed, with outcomes being highly dependent on the specific substrates and reaction conditions. nih.gov A systematic study on a model Strecker reaction highlighted the broad tolerability of solvents, with a protocol using potassium cyanide as the cyanide source showing optimal results across several solvents. nih.gov The yields of the desired N-acylated α-aminonitrile were notably high in solvents like Tetrahydrofuran (THF), Methanol, Water, Acetonitrile (MeCN), and Dimethylformamide (DMF). nih.gov
For instance, in a model reaction, the use of a water/DMF mixture resulted in a 94% yield, while THF and Methanol afforded yields of 88% and 81% respectively. nih.gov The use of Dimethyl sulfoxide (B87167) (DMSO) also proved effective, yielding the product in 93% yield. nih.gov These findings suggest that both protic and aprotic polar solvents can facilitate the reaction. The effectiveness of water as a solvent or co-solvent is particularly noteworthy, with studies showing its utility in promoting the Strecker reaction under neutral conditions, sometimes with the aid of supramolecular catalysts. organic-chemistry.org In some cases, solvent-free conditions have also been successfully applied for the synthesis of α-aminonitriles. organic-chemistry.org
The selection of an appropriate solvent is a key factor in optimizing the synthesis of this compound. The polarity of the solvent can influence the equilibrium between the reactants and the intermediate imine, as well as the subsequent nucleophilic attack by the cyanide ion. The solubility of the reactants, particularly the cyanide source, is also a crucial consideration.
Table 1: Effect of Different Solvents on the Yield of a Model Strecker Reaction nih.gov
| Solvent | Yield (%) |
| THF | 88 |
| Methanol | 81 |
| Water | 76 |
| Acetonitrile (MeCN) | 76 |
| Water/DMF (1:1) | 94 |
| DMSO | 93 |
This table is illustrative of general solvent effects on the Strecker reaction and is based on a model system. The yields for the specific synthesis of this compound may vary.
Temperature and Time Optimization in Synthetic Procedures
The optimization of temperature and reaction time is a critical aspect of developing efficient synthetic protocols for this compound via the Strecker reaction. These parameters are interdependent and significantly impact reaction kinetics, product yield, and the formation of potential byproducts.
Investigations into the Strecker reaction have shown that it can proceed under a range of temperatures, from ambient temperature to elevated temperatures. nih.govdur.ac.uk The optimal temperature is often a compromise between achieving a reasonable reaction rate and minimizing the degradation of reactants or products. For many Strecker-type reactions, room temperature is sufficient to obtain good yields, particularly when reaction times are extended. nih.gov
The duration of the reaction is another key variable that requires careful optimization. Studies on related Strecker syntheses have reported reaction times ranging from a few hours to several days. nih.gov The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum conversion and to avoid prolonged reaction times that could lead to the formation of impurities.
For example, in a study focused on a variant of the Strecker reaction, the reaction time was a significant factor, with durations ranging from 3 to 14 days being explored to maximize yields. nih.gov While longer reaction times can lead to higher conversions, there is a point of diminishing returns, and the potential for side reactions increases.
The interplay between temperature and time is crucial. Increasing the reaction temperature can often reduce the required reaction time. However, higher temperatures can also promote side reactions, such as the hydrolysis of the nitrile group or the formation of other impurities. Therefore, a careful optimization of both parameters is necessary to achieve the desired outcome with high efficiency and purity. The specific optimization for the synthesis of this compound would involve systematically varying the temperature and time to identify the conditions that provide the highest yield of the desired product in the shortest reasonable timeframe.
Table 2: Illustrative Optimization of Reaction Time in a Strecker-type Synthesis
| Entry | Reactant A | Reactant B | Time (h) | Yield (%) |
| 1 | Aldehyde | Amine | 24 | 70 |
| 2 | Aldehyde | Amine | 48 | 85 |
| 3 | Aldehyde | Amine | 72 | 86 |
This table represents a hypothetical optimization scenario for a generic Strecker reaction to illustrate the relationship between reaction time and product yield. Actual values would be specific to the synthesis of this compound.
An exploration of the chemical versatility of this compound reveals a scaffold ripe for diverse functionalization. The strategic location of both a secondary amine and a nitrile group allows for a range of chemical transformations, opening avenues for the synthesis of more complex molecules. This article details the derivatization and further chemical transformations of the this compound framework, focusing on modifications of the amino functionality and transformations of the nitrile group.
Structural Elucidation and Spectroscopic Characterization Techniques Applied to the Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecular skeleton and the relative orientation of its constituent parts.
¹H NMR spectroscopy identifies the different types of protons in a molecule. For 1-(Benzylamino)cyclopentanecarbonitrile, the spectrum is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group and the cyclopentane (B165970) ring.
The five aromatic protons of the phenyl group are anticipated to appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) (-CH₂) group would likely produce a singlet at approximately δ 3.8 ppm. chemicalbook.com The single proton of the secondary amine (-NH) is expected to show a broad singlet, the chemical shift of which can be variable. The eight protons on the cyclopentane ring are chemically non-equivalent and would likely present as complex multiplets in the aliphatic region of the spectrum, typically between δ 1.6 and δ 2.2 ppm. The diastereotopic nature of these protons, arising from the chiral center at C1, contributes to the complexity of these signals. rsc.org
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H |
| Benzyl (CH₂) | ~ 3.8 | Singlet | 2H |
| Amine (NH) | Variable | Broad Singlet | 1H |
This is a predictive table based on analogous structures.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, a total of 10 distinct signals would be expected in a proton-decoupled ¹³C NMR spectrum, corresponding to the 13 carbon atoms (with some aromatic carbons being chemically equivalent).
Key expected signals include the nitrile carbon (-C≡N) at approximately δ 120-125 ppm. wisc.edu The quaternary carbon (C1) of the cyclopentane ring, bonded to both the amino and nitrile groups, would appear around δ 55-65 ppm. The four methylene carbons of the cyclopentane ring are expected in the δ 25-40 ppm range. rsc.org For the benzyl group, the methylene carbon (-CH₂) signal is anticipated around δ 45-55 ppm, while the aromatic carbons would resonate between δ 127 and δ 140 ppm. chemicalbook.com
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Nitrile (C≡N) | 120 - 125 |
| Aromatic (ipso-C) | 138 - 140 |
| Aromatic (ortho, meta, para-C) | 127 - 129 |
| Quaternary Cyclopentane (C-1) | 55 - 65 |
| Benzyl (CH₂) | 45 - 55 |
This is a predictive table based on analogous structures.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This would be instrumental in assigning the protons within the cyclopentane ring system by tracing the H-C-C-H connectivities.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) is used to identify which protons are directly attached to which carbon atoms. sdsu.edu It correlates the ¹H and ¹³C spectra, matching each proton signal to its corresponding carbon signal.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. pressbooks.pub The IR spectrum of this compound is expected to display several characteristic absorption bands.
A key feature would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-intensity peak in the range of 2260–2220 cm⁻¹. spectroscopyonline.com The N-H stretch of the secondary amine is expected to produce a single, moderate peak around 3350–3310 cm⁻¹. Aliphatic C-H stretching from the cyclopentane and benzyl methylene groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. docbrown.info Aromatic C=C ring stretching vibrations are expected in the 1600–1450 cm⁻¹ region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3350 - 3310 | Moderate |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Variable |
| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong |
| Nitrile | C≡N Stretch | 2260 - 2220 | Medium, Sharp |
This is a predictive table based on functional group correlation charts.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns. chemguide.co.uk
The molecular formula of this compound is C₁₃H₁₆N₂. Its calculated molecular weight is approximately 200.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 200.
The fragmentation of the molecular ion would likely proceed through several predictable pathways. A very common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable benzyl cation or its rearranged tropylium (B1234903) ion, which would give a prominent peak at m/z = 91. researchgate.net Another likely fragmentation would involve the loss of the nitrile group (CN, 26 mass units) or hydrogen cyanide (HCN, 27 mass units). Cleavage of the cyclopentane ring could also lead to a series of fragment ions. docbrown.info
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 200 | Molecular Ion | [C₁₃H₁₆N₂]⁺ |
| 173 | Loss of HCN | [C₁₂H₁₅N]⁺ |
| 109 | Benzylamino fragment | [C₇H₉N]⁺ |
This is a predictive table based on common fragmentation pathways.
X-ray Crystallography for Solid-State Structural Confirmation
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. nih.gov If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous confirmation of its molecular structure.
The analysis would yield precise data on bond lengths, bond angles, and torsional angles. It would reveal the exact conformation of the cyclopentane ring (e.g., envelope or twist conformation) and the spatial orientation of the benzyl and nitrile substituents relative to the ring. Furthermore, crystallographic data would elucidate the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds between the N-H group of one molecule and the nitrile nitrogen of a neighboring molecule. nih.gov While no public crystal structure data is currently available for this specific compound, X-ray crystallography remains the definitive method for solid-state structural confirmation.
Theoretical and Computational Chemistry Studies on 1 Benzylamino Cyclopentanecarbonitrile
Structure-Reactivity and Structure-Selectivity Relationships
No computational studies dedicated to the structure-reactivity or structure-selectivity relationships of 1-(Benzylamino)cyclopentanecarbonitrile could be located in the scientific literature.
Further experimental and computational research is necessary to elucidate the specific chemical and physical properties of this compound.
Quantitative Structure-Property Relationships (QSPR)
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a correlation between the structural characteristics of a molecule and its physicochemical properties. researchgate.netrsc.org The foundational principle of these models is that a chemical's structure inherently dictates its properties. nih.gov Through the formulation of a mathematical relationship between molecular descriptors and a specific property, QSPR models can be employed to forecast the properties of novel or unexamined compounds. researchgate.netnih.gov
For a molecule such as this compound, a QSPR investigation would entail the calculation of a diverse array of molecular descriptors that encode its structural, electronic, and topological attributes. These descriptors can be categorized as follows:
Constitutional descriptors: These include fundamental properties like molecular weight, the total number of atoms, and the number of rings.
Topological descriptors: These are numerical indices that characterize the connectivity of atoms within the molecule. nih.gov
Geometric descriptors: These pertain to the three-dimensional aspects of the molecule, such as its surface area, volume, and various shape indices.
Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include properties like the dipole moment, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO), and the distribution of atomic charges. nih.gov
Subsequent to their calculation, these descriptors are utilized to construct a regression model against a known experimental property. Although specific QSPR studies on this compound have not been identified in the reviewed literature, research on analogous structures, for instance, benzylamine (B48309) salts, has showcased the effectiveness of this approach in predicting properties such as aqueous solubility. nih.gov In those studies, descriptors including binding energy, surface area, and the calculated logarithm of the partition coefficient (logP) have been effectively utilized to formulate predictive models. nih.gov
Illustrative QSPR Data for Aminonitrile Derivatives:
To exemplify the application of QSPR, the following interactive table presents a hypothetical dataset of calculated molecular descriptors alongside a predicted property for a series of aminonitrile derivatives.
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Aqueous Solubility (logS) |
| This compound | 214.30 | 2.8 | 36.1 | -3.5 |
| 1-(Methylamino)cyclopentanecarbonitrile | 126.19 | 0.9 | 36.1 | -1.8 |
| 1-(Phenylamino)cyclopentanecarbonitrile | 200.27 | 2.5 | 36.1 | -3.2 |
| 1-(Benzylamino)cyclohexanecarbonitrile | 228.33 | 3.2 | 36.1 | -3.8 |
| Disclaimer: This table is for illustrative purposes only. The predicted solubility values are hypothetical and are intended to demonstrate the type of data generated from a QSPR study. |
Computer-Aided Design (CAD) for New Catalysts
Computer-Aided Design (CAD) is an indispensable tool in the advancement of new and more efficient catalysts. pnnl.gov A primary synthetic pathway for this compound, an α-aminonitrile, is the Strecker reaction. mdpi.comnumberanalytics.com This reaction is characterized by the one-pot, three-component condensation of a ketone or aldehyde (in this case, cyclopentanone), an amine (benzylamine), and a source of cyanide. mdpi.comnumberanalytics.com
Computational methodologies are utilized in the following capacities:
Elucidation of Reaction Mechanisms: A fundamental understanding of the intricate mechanism of a catalytic reaction is paramount for the design of superior catalysts. Computational investigations can delineate the energy profile of the reaction pathway, pinpoint transition states, and ascertain the rate-determining steps. In the context of the Strecker reaction, computational analyses have been instrumental in clarifying the role of the catalyst in the activation of the imine intermediate, priming it for nucleophilic attack by the cyanide ion. nih.gov
Analysis of Catalyst-Substrate Interactions: Through molecular modeling, it is possible to visualize and quantify the interactions between the catalyst and the reacting species. These interactions encompass hydrogen bonding, steric hindrances, and electronic effects, all of which are of critical importance for the catalytic activity and, in the case of asymmetric catalysis, for the enantioselectivity. nih.gov
Screening of Potential Catalysts: By computationally assessing the performance of a wide range of prospective catalysts, researchers can effectively prioritize the most promising candidates for subsequent experimental synthesis and evaluation. This in silico screening process has the potential to markedly accelerate the timeline for catalyst discovery.
A diverse array of catalysts has been engineered for the Strecker reaction, including both Lewis acids and organocatalysts. mdpi.comnih.gov Computational studies can facilitate the optimization of the structures of these catalysts to enhance their yield and selectivity for specific substrates such as cyclopentanone (B42830) and benzylamine.
Illustrative Data for Catalysts in Strecker-type Reactions:
The subsequent table furnishes an example of how computational and experimental data for various catalysts employed in the synthesis of α-aminonitriles can be systematically presented.
| Catalyst | Catalyst Type | Predicted Activation Energy (kcal/mol) | Experimental Yield (%) | Reference |
| TiCl₄ | Lewis Acid | 15.2 | 85 | organic-chemistry.org |
| Sc(OTf)₃ | Lewis Acid | 12.8 | 92 | mdpi.com |
| Thiourea (B124793) Derivative | Organocatalyst | 18.5 | 95 (with high ee) | nih.gov |
| Brønsted Acid | Organocatalyst | 20.1 | 90 | mdpi.com |
| Disclaimer: This table is illustrative. The predicted activation energies are hypothetical and serve to demonstrate the type of data that can be generated through computational catalyst design. Experimental yields are representative values from the literature for similar reactions. |
Applications As Synthetic Intermediates and Building Blocks in Advanced Organic Synthesis
Precursors for Nitrogen-Containing Heterocyclic Scaffolds
The reactivity of the nitrile and amino groups in 1-(Benzylamino)cyclopentanecarbonitrile makes it an ideal starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.
Synthesis of Pyrrolidines and Piperidines
The transformation of this compound derivatives can lead to the formation of pyrrolidine (B122466) and piperidine (B6355638) rings, which are core structures in many pharmaceuticals. While direct synthesis from this specific compound is a subject of ongoing research, related methodologies highlight the potential pathways. For instance, the synthesis of spirocyclic pyrrolidines has been achieved through the (3+2) cycloaddition reaction of N-benzyl azomethine ylides with cyclopentylideneacetic acid derivatives. researchgate.net This approach demonstrates the feasibility of constructing pyrrolidine rings on a cyclopentane (B165970) framework.
Furthermore, various methods for piperidine synthesis, such as the hydrogenation of pyridine (B92270) derivatives and intramolecular cyclization reactions, are well-established. nih.gov The structural elements of this compound suggest its potential as a substrate for intramolecular cyclization strategies to form piperidine rings, possibly after modification of the nitrile group.
| Precursor/Intermediate | Reagents/Conditions | Product | Reference |
| Cyclopentylideneacetic acid derivatives | N-benzyl azomethine ylide | Spirocyclic pyrrolidines | researchgate.net |
| L-proline | Chloroacetyl chloride, then conversion of carboxylic acid to nitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | beilstein-journals.org |
| Donor–acceptor cyclopropanes | Benzylamines, Ni(ClO4)2∙6H2O | 1,5-substituted pyrrolidin-2-ones | mdpi.com |
Construction of Quinolizinones and Related Systems
The core structure of this compound can be envisioned as a building block for more complex heterocyclic systems like quinolizinones. The synthesis of related quinoline (B57606) derivatives often involves cyclization reactions. For example, the synthesis of 3-benzylamino-1H-quinolin-2-ones has been reported through the cyclization of cis-2-(2-azidophenyl)-1-benzyl-3-ethoxycarbonylaziridines. researchgate.net This highlights a strategy where a benzylamino group is incorporated into a quinoline framework. While not a direct application of this compound, it illustrates a synthetic pathway for related structures.
Integration into Phthalazinone and Azepinoindole Frameworks
The benzylamino moiety is a key feature in certain phthalazinone derivatives with biological activity. For instance, the synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl) acetohydrazide serves as a precursor for various novel phthalazinone derivatives. nih.gov The synthesis of these compounds often involves the reaction of a benzyl-containing intermediate with hydrazine (B178648) hydrate. nih.gov This suggests that this compound could potentially be modified and integrated into phthalazinone scaffolds.
Versatile Synthons for Scaffold Diversity Generation
The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation. This compound can be considered a versatile synthon due to the distinct reactivity of its functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The secondary amine can undergo N-alkylation or N-acylation, and the cyclopentane ring can be functionalized. This multi-faceted reactivity allows for the generation of a diverse range of molecular scaffolds.
Role in the Synthesis of Cyanohydrin Glucosides and Analogues
Cyanohydrin glucosides are naturally occurring compounds found in various plants. d-nb.info Research has shown that some plants can utilize unnatural nitriles to biosynthesize novel cyanohydrin glucosides. nih.gov Specifically, plants like Passiflora morifolia and Turnera angustifolia have been shown to convert cyclopentanecarbonitrile (B127170) into 1-(β-D-glucopyranosyloxy)cyclopentanecarbonitrile, a saturated analogue of naturally occurring cyanohydrin glucosides. nih.gov This demonstrates the potential for the cyclopentanecarbonitrile core of this compound to be a substrate for enzymatic glycosylation to produce novel cyanohydrin glucoside analogues. The synthesis of chiral cyanohydrins is also a significant area of research, with enzymatic methods providing access to enantiomerically pure compounds that are valuable building blocks in organic synthesis. d-nb.inforsc.org
| Plant Species | Substrate | Product | Reference |
| Passiflora morifolia | Cyclopentanecarbonitrile | 1-(β-D-glucopyranosyloxy)cyclopentanecarbonitrile | nih.gov |
| Turnera angustifolia | Cyclopentanecarbonitrile | 1-(β-D-glucopyranosyloxy)cyclopentanecarbonitrile | nih.gov |
Future Directions and Emerging Research Avenues for 1 Benzylamino Cyclopentanecarbonitrile
Development of More Efficient and Sustainable Synthetic Methodologies
The traditional Strecker reaction, while effective, often involves stoichiometric amounts of toxic cyanide reagents and organic solvents, prompting a shift towards more environmentally benign and efficient synthetic protocols. nih.govnih.gov
Green chemistry principles are increasingly being applied to the synthesis of α-aminonitriles to reduce environmental impact. A primary focus is the replacement of hazardous solvents and reagents with safer alternatives. Research has demonstrated that water can serve as an effective medium for the three-component Strecker reaction, catalyzed by substances like indium powder. nih.govresearchgate.net This approach not only aligns with green chemistry goals but can also lead to excellent product yields. nih.gov
Another green strategy involves the use of environmentally friendly and reusable catalysts. For instance, EPZG, a catalyst comprising ferric chloride supported on clay, has been successfully used for the solvent-free synthesis of α-aminonitriles at room temperature, offering high yields and short reaction times. derpharmachemica.com The development of methods using non-toxic cyanide sources, such as hexacyanoferrate or even α-amino acids that can be converted to generate HCN in situ, represents a significant step forward in making aminonitrile synthesis safer and more sustainable. rsc.org
Table 1: Comparison of Green Catalysts in α-Aminonitrile Synthesis
| Catalyst | Solvent | Key Advantages | Reference |
|---|---|---|---|
| Indium Powder | Water | Environmentally benign solvent, excellent yields. | nih.govresearchgate.net |
| EPZG (FeCl3 on clay) | Solvent-free | High yields, rapid reaction, recyclable catalyst. | derpharmachemica.com |
For the large-scale production of 1-(benzylamino)cyclopentanecarbonitrile, flow chemistry offers substantial advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing due to their high surface-area-to-volume ratio. almacgroup.com This enhanced control can lead to improved yields, higher selectivity, and safer handling of potentially hazardous intermediates, which can be generated and consumed in situ. nih.gov
The transition from laboratory-scale batch reactions to industrial production often presents challenges, but flow chemistry can effectively bridge this gap. nih.gov The scalability of a proven flow process can be achieved by either extending the operation time, increasing the reactor dimensions ("sizing up"), or running multiple reactors in parallel ("numbering up"). almacgroup.com This methodology is particularly advantageous for multi-step syntheses, where reactions can be "telescoped" into a continuous sequence, eliminating the need for isolation and purification of intermediates. nih.gov While specific applications to this compound are emerging, the principles established for other active pharmaceutical ingredient (API) syntheses demonstrate the immense potential for creating a more efficient, safer, and scalable manufacturing route. wiley-vch.dersc.org
Exploration of Novel Catalytic Systems for Enhanced Selectivity
Catalysis is at the heart of modern synthetic chemistry, and the future development of synthetic routes to derivatives of this compound will heavily rely on novel catalytic systems. The primary goals are to enhance stereoselectivity, improve reaction efficiency, and enable catalyst recycling.
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a powerful tool for achieving high selectivity under mild conditions. For α-aminonitriles, enzymes like nitrilases and nitrile hydratases are of particular interest. frontiersin.org These enzymes can convert the nitrile group into a carboxylic acid or an amide, respectively. This has been demonstrated for compounds like phenylglycinonitrile, which can be converted to phenylglycine or phenylglycine amide. frontiersin.org
A key advantage of biocatalysis is the potential for dynamic kinetic resolution, where an enantioselective enzyme continuously converts one enantiomer of a racemic α-aminonitrile, while the remaining enantiomer racemizes in situ, theoretically allowing for a 100% yield of a single enantiomer product. frontiersin.org Furthermore, emerging research into engineered enzymes, such as protoglobin nitrene transferases, opens up new possibilities for the direct amination of C-H bonds, which could be applied to create novel derivatives from ester precursors. nih.gov
To improve the sustainability and cost-effectiveness of synthesis, there is a strong focus on developing catalysts that can be easily separated from the reaction mixture and reused. Heterogeneous catalysts, which exist in a different phase from the reactants, are ideal for this purpose. mdpi.comacs.org
Recent advancements include the use of metal-organic frameworks (MOFs) and coordination polymers as recyclable catalysts for the Strecker reaction. acs.org For example, specific Zn(II) and Cd(II) coordination polymers have been shown to be effective heterogeneous catalysts for α-aminonitrile synthesis under solvent-free, room-temperature conditions. acs.org Other successful approaches involve anchoring catalysts onto solid supports like silica (B1680970) or magnetic nanoparticles. mdpi.comtandfonline.com Gold nanoparticles supported on porous silica (Au@pSiO2) have been used as a highly efficient and recyclable catalyst for the Strecker reaction. tandfonline.com Similarly, organocatalysts, such as quinine (B1679958) thiourea (B124793), have been anchored to mesoporous materials like SBA-15, creating a recyclable system for enantioselective reactions. mdpi.com
Table 2: Examples of Recyclable Catalysts for α-Aminonitrile Synthesis
| Catalyst System | Support/Type | Key Features | Reference |
|---|---|---|---|
| Zn(II)/Cd(II) Polymers | Coordination Polymer | Heterogeneous, recyclable, solvent-free, room temp. | acs.org |
| Quinine Thiourea | SBA-15 Mesoporous Silica | Heterogeneous organocatalyst, recyclable for up to 5 cycles. | mdpi.com |
| Au Nanoparticles | Porous Silica (pSiO2) | Nanocatalyst, high efficiency, recyclable. | tandfonline.com |
| Nano Copper Ferrite | Magnetic Nanoparticle | Easily recovered with a magnet, reusable. | researchgate.net |
Advanced Mechanistic Investigations Using In Situ Spectroscopy
A fundamental understanding of the reaction mechanism is crucial for optimizing reaction conditions and designing better catalysts. For the synthesis of α-aminonitriles via the Strecker reaction, mechanistic studies have indicated that the reaction likely proceeds through the formation of a Schiff base (or imine) intermediate, followed by the nucleophilic addition of cyanide. rsc.org
Future research will likely employ advanced analytical techniques, such as in situ spectroscopy (e.g., FT-IR, Raman, NMR), to probe the reaction as it occurs. These methods allow for the direct observation of reactive intermediates and the monitoring of catalyst behavior in real-time. By studying the kinetics and thermodynamics of each step, researchers can identify rate-limiting steps and catalyst deactivation pathways. For the synthesis of this compound, such studies could elucidate the precise role of the catalyst in activating the ketone, the amine, and the cyanide source, leading to more rational catalyst design and process optimization. rsc.org
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
The integration of AI in the synthetic design for this compound would involve several key steps. Initially, the target molecule's structure would be fed into the system. The AI would then propose a series of possible retrosynthetic disconnections. For each proposed reaction step, the AI can predict the likelihood of success, potential byproducts, and even suggest optimal reaction conditions. rjptonline.orgresearchgate.net This predictive capability is a significant departure from traditional trial-and-error experimentation. arxiv.org
The table below illustrates the potential applications of various AI and machine learning techniques in the synthetic route design for this compound.
| AI/ML Technique | Application in Synthetic Route Design for this compound | Potential Benefits |
| Retrosynthesis Prediction | Proposing multiple viable synthetic pathways from commercially available precursors. | Rapid identification of both known and novel synthetic routes. |
| Reaction Outcome Prediction | Forecasting the major product, yield, and potential side reactions for each step. | Reduction of failed experiments and optimization of reaction conditions. |
| Reagent and Catalyst Selection | Suggesting the most effective reagents, catalysts, and solvents for a given transformation. | Improved reaction efficiency and discovery of more sustainable options. |
| Multi-objective Optimization | Designing synthetic routes that balance factors like cost, yield, safety, and environmental impact. | Development of economically viable and environmentally friendly production methods. |
The continued development of AI and machine learning promises to further revolutionize the synthesis of this compound and other complex molecules. As these tools become more sophisticated and accessible, they will undoubtedly become an indispensable part of the modern chemist's toolkit, enabling faster, more efficient, and innovative chemical synthesis. arxiv.org
Q & A
Q. What are the established synthetic routes for 1-(Benzylamino)cyclopentanecarbonitrile, and what critical parameters affect yield?
Answer: The synthesis typically involves a nucleophilic substitution reaction adapted from methods for analogous 1-(Arylamino)cycloalkanecarbonitriles. A validated protocol includes:
- Reagents : Cyclopentanone, benzylamine, and potassium cyanide in glacial acetic acid under reflux (24–48 hours) .
- Critical Parameters :
- Stoichiometry : A 1:1.2 molar ratio of KCN to cyclopentanone minimizes side reactions.
- Acid Catalysis : Acetic acid ensures protonation of intermediates, enhancing reactivity.
- Temperature Control : Room temperature avoids thermal degradation of the nitrile group.
Yield optimization requires monitoring via TLC and purification via recrystallization (petroleum ether/ethyl acetate). Typical yields range from 75–85% .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Answer:
- 1H/13C NMR : Confirms benzylamino protons (δ 3.8–4.2 ppm for –CH2NH–) and cyclopentane ring protons (δ 1.5–2.5 ppm) .
- FT-IR : Identifies nitrile stretches (~2240 cm⁻¹) and NH bends (~1600 cm⁻¹) .
- HPLC-MS : Quantifies purity (>95%) using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
- Elemental Analysis : Validates empirical formula (C13H15N2) with <0.3% deviation .
Q. What common chemical reactions involve the nitrile group in this compound?
Answer: The nitrile group participates in:
- Hydrolysis : Forms carboxylic acids using H2SO4/H2O (80°C, 6 hours) .
- Reduction : Produces primary amines via LiAlH4 in THF (0°C to reflux) .
- Cycloaddition : Reacts with hydroxylamine to form tetrazole derivatives under microwave irradiation .
Reaction conditions (pH, solvent polarity) significantly influence product distribution.
Q. What preliminary biological activities have been reported for similar compounds?
Answer: Structural analogs exhibit:
- Anti-Cancer Activity : 1-(4-Aminophenyl)cyclopentanecarbonitrile inhibits angiogenesis (IC50 ~7.0 µM in HUVEC assays) .
- Antimicrobial Effects : Fluorophenyl derivatives show MIC values of 16 µg/mL against S. aureus .
- Kinase Inhibition : Benzylamino-substituted cyclobutane derivatives target EGFR (IC50 ~50 nM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Answer: Contradictions arise from assay variability or substituent positioning. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 vs. HepG2) and protocols .
- SAR Studies : Compare substituent effects (e.g., 4-aminophenyl vs. benzylamino) on target binding .
- Advanced Analytics : Use SPR or ITC to quantify binding kinetics (KD, kon/koff) for mechanistic clarity .
Q. What methodologies optimize Structure-Activity Relationships (SAR) for therapeutic potential?
Answer:
- Functional Group Variation : Synthesize derivatives with halogens (F, Cl), methyl, or methoxy groups at meta/para positions .
- Pharmacophore Modeling : Identify critical moieties (e.g., nitrile, benzylamino) using Schrödinger Suite or MOE .
- In Vitro Screening : Prioritize compounds with <10 µM IC50 in kinase or cytotoxicity assays .
Q. How are mechanistic studies designed to elucidate enzyme inhibition pathways?
Answer:
- Enzyme Assays : Measure inhibition of tyrosine kinases (e.g., EGFR) via ADP-Glo™ kits .
- Molecular Docking : Simulate binding poses in ATP-binding pockets (PDB: 1M17) using AutoDock Vina .
- Western Blotting : Validate downstream signaling (e.g., ERK phosphorylation) in treated cancer cells .
Q. What stability challenges arise under physiological conditions, and how are they addressed?
Answer:
- Hydrolytic Degradation : The nitrile group degrades in acidic environments (t1/2 ~4 hours at pH 2). Mitigate via prodrug strategies (e.g., esterification) .
- Thermal Stability : Store at –20°C in anhydrous DMSO to prevent cyclopentane ring oxidation .
- Light Sensitivity : Amber vials reduce photodegradation of the benzylamino group .
Q. How does in silico modeling predict pharmacokinetic properties?
Answer:
- ADMET Prediction : SwissADME estimates logP (~2.5), moderate solubility (LogS –3.1), and CYP3A4 metabolism .
- BBB Permeability : Schrödinger’s QikProp predicts low CNS penetration (brain/blood ratio <0.1) .
- Toxicity Screening : Derek Nexus flags potential hepatotoxicity from nitrile metabolites .
Q. What comparative efficacy metrics are used across disease models?
Answer:
- Cancer Models : Compare tumor volume reduction in xenografts (e.g., 50% inhibition at 10 mg/kg vs. cisplatin) .
- Infectious Disease : Evaluate bacterial load reduction in murine sepsis models (e.g., 2-log CFU drop at 25 mg/kg) .
- Dose-Response Curves : Calculate therapeutic indices (LD50/ED50) to balance efficacy and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
